JF5 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JF5 hydrochloride involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the conversion of the free base to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

JF5 hydrochloride undergoes various chemical reactions including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, altering its biological activity.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

JF5 hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on cellular signaling pathways, particularly those involving PAR1.

Medicine: Investigated for its potential therapeutic effects in conditions related to platelet activation and cardiovascular diseases.

Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

JF5 hydrochloride exerts its effects by binding to helix 8 of the PAR1 receptor. This binding interferes with the receptor’s coupling to G αq, but not G α12. Additionally, this compound inhibits α 2A-adrenergic receptor and mPAR4 activity, but not hPAR4. This selective inhibition blocks granule secretion from platelets activated with the PAR1 agonist SFLLRN, without affecting platelet activation by other agonists .

Comparison with Similar Compounds

Similar Compounds

- APS-2-79 hydrochloride

- Qc1

- PhiKan083 hydrochloride

- Higenamine hydrochloride

- CP-94,253 dihydrochloride

- OPC 31260 hydrochloride

- CP-93129 dihydrochloride hydrate

- NSC756093

- SQ 22,536

- LP44

Uniqueness

JF5 hydrochloride is unique due to its selective inhibition of PAR1 and its specific binding to helix 8 of the receptor. This selective mechanism of action distinguishes it from other similar compounds, making it a valuable tool in research focused on platelet activation and cardiovascular diseases .

Biological Activity

JF5 hydrochloride is a compound that has garnered attention in pharmacological research due to its unique biological activities, particularly as an allosteric inhibitor of the protease-activated receptor 1 (PAR1). This receptor plays a crucial role in various physiological processes, including platelet activation and inflammatory responses. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

This compound is characterized by its high purity (≥98% as per HPLC) and its specific binding affinity for PAR1. The compound operates by binding to helix 8 of the receptor, which inhibits receptor coupling to Gαq without affecting Gα12 pathways. This selective inhibition is significant for developing targeted therapies with fewer side effects.

Cytotoxicity and Antioxidant Activity

Recent studies have demonstrated that this compound exhibits promising cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown IC50 values of 22.09 µg/mL and 6.40 ± 0.26 µg/mL against different cell lines, indicating potent cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

Additionally, this compound has been evaluated for its antioxidant properties using several assays, including DPPH radical scavenging and total antioxidant capacity (TAC) tests. The results indicated significant antioxidant activity, suggesting its potential role in mitigating oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects involves modulation of intracellular signaling pathways through PAR1 inhibition. By preventing receptor activation, JF5 interferes with downstream signaling that promotes cell proliferation and survival in cancer cells, leading to increased apoptosis .

Case Study 1: Cancer Cell Line Inhibition

A study focused on the effects of this compound on MCF-7 breast cancer cells revealed that the compound significantly inhibited cell viability in a dose-dependent manner. The cytotoxicity was notably higher than that observed with traditional chemotherapy drugs, suggesting that JF5 could be a viable alternative or adjunct therapy in cancer treatment .

Case Study 2: Antioxidant Efficacy

In another investigation, researchers assessed the antioxidant potential of this compound in a model of oxidative stress induced by hydrogen peroxide. The compound demonstrated a protective effect on cellular integrity and function, highlighting its therapeutic promise in conditions characterized by oxidative damage .

Data Summary

| Activity | Assay Method | IC50 Value | Comments |

|---|---|---|---|

| Cytotoxicity (MCF-7) | Cell Viability Assay | 6.40 ± 0.26 µg/mL | Superior to Doxorubicin |

| Antioxidant Activity | DPPH Scavenging | Significant | Effective against oxidative stress |

| PAR1 Inhibition | Molecular Docking Studies | High Affinity | Selectively inhibits Gαq coupling |

Properties

Molecular Formula |

C17H23ClN2 |

|---|---|

Molecular Weight |

290.8 g/mol |

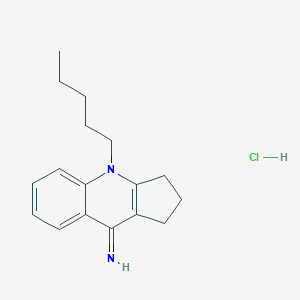

IUPAC Name |

4-pentyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrochloride |

InChI |

InChI=1S/C17H22N2.ClH/c1-2-3-6-12-19-15-10-5-4-8-13(15)17(18)14-9-7-11-16(14)19;/h4-5,8,10,18H,2-3,6-7,9,11-12H2,1H3;1H |

InChI Key |

GNYIHGOBDNSDIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=C(CCC2)C(=N)C3=CC=CC=C31.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.